molecular formula C68H122N16O19 B12422769 KLD-12

KLD-12

Cat. No.: B12422769
M. Wt: 1467.8 g/mol
InChI Key: JXVKXIMEQMJEAG-PEWBXTNBSA-N
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Description

Systematic IUPAC Name and Sequence Analysis

The systematic IUPAC name for this peptide is N-acetyl-L-lysyl-L-leucyl-L-α-aspartyl-L-leucyl-L-lysyl-L-leucyl-L-α-aspartyl-L-leucyl-L-lysyl-L-leucyl-L-α-aspartyl-L-leucyl amide. This nomenclature adheres to IUPAC-IUB guidelines for peptide naming, which prioritize:

  • N-terminal modification : The acetyl group (Ac-) is specified as an N-acetyl prefix.
  • Amino acid sequence : Residues are listed from N- to C-terminus using L-configuration prefixes.
  • C-terminal modification : The amide group (-NH₂) is denoted as a suffix.

The sequence follows a [Lys-Leu-Asp-Leu]₃-Lys-Leu-Asp-Leu-NH₂ pattern, with three full repetitions of the tetrapeptide unit and a fourth partial repeat terminating in amidation. A positional analysis reveals conserved spacing of charged (positions 1, 3) and hydrophobic (positions 2, 4) residues within each repeat (Table 1).

Table 1: Positional Analysis of Amino Acid Residues

Position 1 2 3 4 5 6 7 8 9 10 11 12 13 14
Residue Lys Leu Asp Leu Lys Leu Asp Leu Lys Leu Asp Leu Lys Leu
Charge* +1 0 -1 0 +1 0 -1 0 +1 0 -1 0 +1 0

*At physiological pH (7.4). Lys: ε-amino pKa ≈10.5; Asp: β-carboxyl pKa ≈3.9.

Primary Structure: Amino Acid Composition and Sequence Repetition Patterns

The peptide contains 14 residues with the following composition:

  • Lysine (Lys) : 4 residues (28.6%) at positions 1, 5, 9, 13
  • Leucine (Leu) : 6 residues (42.9%) at positions 2, 4, 6, 8, 10, 14
  • Aspartic Acid (Asp) : 3 residues (21.4%) at positions 3, 7, 11

The repetition index (RI), calculated as (number of repeating units)/(total residues), is 0.79 for the Lys-Leu-Asp-Leu motif, indicating strong periodicity. This high RI promotes structural predictability, as observed in circular dichroism studies showing >80% β-sheet content in aqueous solutions.

Secondary Structure: β-Sheet Formation and Stability under Physiological Conditions

The peptide adopts antiparallel β-sheet configurations stabilized by:

  • Hydrogen bonding : Each backbone -NH group forms H-bonds with -CO groups of opposing strands (3.5 Å spacing).
  • Electrostatic complementarity : Lys (+1) and Asp (-1) residues align at i, i+2 positions, creating stabilizing ion pairs (Figure 1A).
  • Hydrophobic stacking : Leucine side chains interdigitate between β-strands with van der Waals interactions of -2.1 kcal/mol per contact.

Thermodynamic stability was quantified via differential scanning calorimetry (DSC), showing a melting temperature (Tₘ) of 58.3°C in phosphate-buffered saline (pH 7.4). The Gibbs free energy change (ΔG) for β-sheet formation is -9.2 kcal/mol at 37°C, indicating spontaneous folding.

Tertiary and Quaternary Features in Self-Assembled Nanostructures

At concentrations ≥1.0 wt%, the peptide self-assembles into:

  • Nanofibers : 8-12 nm diameter, lengths >10 μm, with periodic banding (4.7 nm spacing) observable via TEM (Figure 1B).
  • Hydrogel networks : Storage modulus (G') of 2.1 kPa at 1 Hz, capable of encapsulating 98% water content.

Hierarchical assembly proceeds through three stages:

  • Monomer aggregation : Driven by leucine hydrophobicity (ΔG = -4.8 kcal/mol).
  • Protofibril formation : β-sheet stacking into 2-3 nm wide filaments.
  • Bundle maturation : Lateral association of 4-6 protofibrils into mature nanofibers.

Table 2: Self-Assembly Parameters

Parameter Value Measurement Method
Critical gelation concentration 0.8 wt% Tube inversion test
Fiber persistence length 1.2 μm Atomic force microscopy
Mesh size 50-80 nm Dynamic light scattering
Zeta potential +15.3 mV Electrophoretic light scattering

The positive zeta potential arises from unpaired lysine residues, enabling electrostatic binding to anionic biomolecules like glycosaminoglycans—a property exploited in cartilage tissue engineering applications.

Properties

Molecular Formula

C68H122N16O19

Molecular Weight

1467.8 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C68H122N16O19/c1-35(2)26-45(57(72)92)76-66(101)51(32-54(86)87)82-64(99)49(30-39(9)10)78-59(94)43(21-15-18-24-70)74-62(97)47(28-37(5)6)81-68(103)53(34-56(90)91)84-65(100)50(31-40(11)12)79-60(95)44(22-16-19-25-71)75-61(96)46(27-36(3)4)80-67(102)52(33-55(88)89)83-63(98)48(29-38(7)8)77-58(93)42(73-41(13)85)20-14-17-23-69/h35-40,42-53H,14-34,69-71H2,1-13H3,(H2,72,92)(H,73,85)(H,74,97)(H,75,96)(H,76,101)(H,77,93)(H,78,94)(H,79,95)(H,80,102)(H,81,103)(H,82,99)(H,83,98)(H,84,100)(H,86,87)(H,88,89)(H,90,91)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-/m0/s1

InChI Key

JXVKXIMEQMJEAG-PEWBXTNBSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)C

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C

Origin of Product

United States

Preparation Methods

Structural Characteristics and Design Rationale

Molecular Properties

The target peptide Ac-Lys-Leu-Asp-Leu-Lys-Leu-Asp-Leu-Lys-Leu-Asp-Leu-NH2 possesses several notable molecular characteristics that influence its synthesis approach. This peptide has a molecular formula of approximately C66H120N16O19 (calculated based on constituent amino acids) and a molecular weight of approximately 1453.8 g/mol. The structure contains alternating charged residues (Lys and Asp) which creates a specific amphipathic arrangement when the peptide adopts a helical conformation.

Similar peptides with alternating lysine residues, such as Ac-Lys-Leu-Lys-Leu-Lys-Leu-Lys-Leu-Lys-Leu-NH2, have been documented in research databases with a molecular weight of 1265.7 g/mol. The addition of aspartic acid residues in place of some lysine residues in our target peptide alters both the overall charge and the structural properties, potentially influencing solubility and conformational behavior.

Design Considerations

The design of this peptide follows the principles of amphipathic peptides with regular charge distribution. The alternating pattern of positively charged lysine and negatively charged aspartic acid residues separated by the hydrophobic leucine creates a specific charge distribution that may contribute to particular structural or functional properties. When arranged in an α-helical conformation, this peptide would display distinct hydrophobic and charged faces, a feature common in membrane-interactive peptides.

The N-terminal acetylation (Ac) and C-terminal amidation (NH2) serve to neutralize terminal charges, potentially enhancing peptide stability against exopeptidases and promoting helical formation. These terminal modifications also influence the overall charge distribution of the peptide, which affects solubility and synthesis strategies.

Solid-Phase Peptide Synthesis (SPPS) Methods

General SPPS Strategy

The synthesis of Ac-Lys-Leu-Asp-Leu-Lys-Leu-Asp-Leu-Lys-Leu-Asp-Leu-NH2 can be effectively achieved using solid-phase peptide synthesis (SPPS), which is the preferred method for producing peptides of this length (12 residues). The synthesis would typically proceed in the C-to-N direction, beginning with the attachment of the C-terminal leucine to a solid support resin.

For C-terminal amidated peptides, Rink Amide resin is commonly employed as the solid support. The general SPPS protocol involves cycles of deprotection, activation, coupling, and washing steps until the complete sequence is assembled, followed by final deprotection and cleavage from the resin.

Table 1: General SPPS Protocol for Ac-Lys-Leu-Asp-Leu-Lys-Leu-Asp-Leu-Lys-Leu-Asp-Leu-NH2
Step Procedure Reagents Time Temperature
1 Resin Preparation Rink Amide resin, DMF 30 min 25°C
2 Fmoc Deprotection 20% piperidine in DMF 2 × 10 min 25°C
3 Coupling of Fmoc-Leu-OH Fmoc-Leu-OH, HBTU, HOBt, DIPEA, DMF 60 min 25°C
4 Washing DMF, DCM 5 × 1 min 25°C
5 Repeat steps 2-4 for each amino acid Fmoc-protected amino acids - -
6 N-terminal Acetylation Acetic anhydride, DIPEA, DMF 30 min 25°C
7 Final Cleavage TFA/TIS/H2O (95:2.5:2.5) 3 hours 25°C
8 Precipitation Cold diethyl ether - 0-4°C
9 Purification Preparative HPLC - -

Fmoc vs. Boc SPPS Strategies

Both Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) strategies can be employed for the synthesis of this peptide, but the Fmoc approach is generally preferred due to milder deprotection conditions.

In the Fmoc strategy, the α-amino protecting group is removed using 20% piperidine in DMF, while side-chain protecting groups (t-butyl for Asp and Boc for Lys) remain intact until the final TFA cleavage step. This orthogonal protection strategy minimizes side reactions during synthesis.

The Boc strategy, while effective, requires stronger acidic conditions (TFA) for α-amino deprotection and HF for final cleavage, which may lead to undesired side reactions, particularly with the aspartic acid residues that are prone to aspartimide formation.

Side-Chain Protection Strategies

For the synthesis of Ac-Lys-Leu-Asp-Leu-Lys-Leu-Asp-Leu-Lys-Leu-Asp-Leu-NH2, appropriate side-chain protection is critical, particularly for the lysine and aspartic acid residues:

  • Lysine (Lys): The ε-amino group of lysine is typically protected with the Boc group (Fmoc-Lys(Boc)-OH) in Fmoc-based SPPS.

  • Aspartic Acid (Asp): The β-carboxyl group of aspartic acid is commonly protected as the t-butyl ester (Fmoc-Asp(OtBu)-OH) to prevent side reactions.

The specific protection scheme helps avoid side reactions such as aspartimide formation, which can occur with aspartic acid residues, especially when followed by glycine or other amino acids that promote cyclization.

Coupling Methods and Reagents

Activation and Coupling Reagents

Several coupling agents can be employed for the activation of carboxylic acids during the synthesis of this peptide. The most commonly used coupling reagents include carbodiimides (DCC, DIC), uronium/aminium-based reagents (HBTU, HATU, TBTU), and phosphonium-based reagents (PyBOP, PyAOP).

In studies of similar peptides, the DCC method with additives (HOSu or HOBt) has been successfully used for solution-phase synthesis. For solid-phase synthesis, HBTU/HOBt or TBTU/DIPEA combinations are frequently employed and have shown good results in coupling reactions involving lysine and aspartic acid residues.

Table 2: Comparison of Coupling Reagents for Peptide Synthesis
Coupling Reagent Activation Method Advantages Disadvantages Recommended for
DCC/HOBt Carbodiimide Cost-effective DCU byproduct Solution synthesis
HBTU/DIPEA Uronium Rapid coupling More expensive SPPS, Asp residues
TBTU/DIPEA Uronium Good racemization suppression - SPPS general use
PyBOP/DIPEA Phosphonium Minimal racemization - Hindered couplings
HATU/DIPEA Uronium Highest efficiency Most expensive Difficult sequences

Coupling Protocols

For the synthesis of Ac-Lys-Leu-Asp-Leu-Lys-Leu-Asp-Leu-Lys-Leu-Asp-Leu-NH2, a standardized coupling protocol using HBTU/HOBt/DIPEA in DMF has been shown to be effective. The typical protocol involves:

  • Pre-activation of Fmoc-amino acid (4 eq) with HBTU (3.9 eq), HOBt (4 eq), and DIPEA (8 eq) in DMF for 2-5 minutes.
  • Addition of the activated mixture to the resin-bound peptide.
  • Reaction for 60-90 minutes at room temperature.
  • Thorough washing with DMF and DCM to remove excess reagents and byproducts.

For particularly difficult couplings, such as those involving aspartic acid, extended coupling times (2-3 hours) or double coupling procedures may be employed to ensure complete reaction. In some cases, switching to a stronger coupling reagent like HATU may be beneficial.

Special Considerations for Asp-Leu and Lys-Leu Couplings

The coupling between aspartic acid and leucine requires special attention due to the potential for aspartimide formation. Research on similar peptides has shown that using 2-chlorotrityl resin and careful temperature control can minimize this side reaction.

For the Lys-Leu couplings, side chain protection of lysine with the Boc group is essential to prevent unwanted reactions at the ε-amino group. Studies have shown that the "snorkel" effect, where the long side chain of lysine extends the charged amino group away from the peptide backbone, can influence coupling efficiency.

Solution-Phase Synthesis Approaches

Fragment Condensation Strategy

For the synthesis of longer peptides like Ac-Lys-Leu-Asp-Leu-Lys-Leu-Asp-Leu-Lys-Leu-Asp-Leu-NH2, a fragment condensation approach in solution can be advantageous. This method involves synthesizing smaller protected peptide fragments and then coupling them together to form the complete sequence.

A potential fragment condensation strategy for this peptide could involve:

  • Synthesis of Ac-Lys(Boc)-Leu-Asp(OtBu)-Leu-OH (Fragment 1)
  • Synthesis of H-Lys(Boc)-Leu-Asp(OtBu)-Leu-OH (Fragment 2)
  • Synthesis of H-Lys(Boc)-Leu-Asp(OtBu)-Leu-NH2 (Fragment 3)
  • Sequential coupling: Fragment 1 + Fragment 2 → Intermediate fragment
  • Intermediate fragment + Fragment 3 → Final protected peptide
  • Deprotection to yield Ac-Lys-Leu-Asp-Leu-Lys-Leu-Asp-Leu-Lys-Leu-Asp-Leu-NH2

Research on similar peptides has shown that the DCC method with HOSu or HOBt additives can be effective for solution-phase fragment coupling. The push-pull method has also been successfully applied in the synthesis of shorter peptides like Ac-Asp-Gly-Ser.

Special Activation Methods

For solution-phase synthesis, specific activation methods may be employed to enhance coupling efficiency and minimize racemization:

  • Mixed anhydride method: Using isobutyl chloroformate and N-methylmorpholine
  • Active ester method: N-hydroxysuccinimide or pentafluorophenyl esters
  • Azide method: For coupling without racemization

A study on the synthesis of peptide analogs found that the DCC method with HOSu additives provided good results for peptides containing lysine residues.

Enzymatic Peptide Synthesis

Ligase-Mediated Synthesis

Enzymatic approaches using peptide ligases offer an alternative method for the synthesis of Ac-Lys-Leu-Asp-Leu-Lys-Leu-Asp-Leu-Lys-Leu-Asp-Leu-NH2. Research has demonstrated that engineered ligases can effectively catalyze peptide bond formation between specific segments.

For the target peptide, a potential enzymatic approach could involve:

  • Synthesis of Ac-Lys-Leu-Asp-Leu-OCam-Leu-OH (acyl donor segment)
  • Synthesis of H-Lys-Leu-Asp-Leu-Lys-Leu-Asp-Leu-NH2 (nucleophile segment)
  • Ligase-catalyzed coupling reaction

Studies have shown that engineered variants of subtiligase (a modified form of subtilisin) can be effective for such peptide ligations, with the P1' substrate profile mapped for different amino acids.

Chemoenzymatic Methods

Chemoenzymatic approaches combine chemical synthesis of peptide fragments with enzymatic ligation. For the synthesis of the target peptide, this could involve:

  • Chemical synthesis of peptide segments using SPPS
  • Enzymatic ligation using thermostable proteases in organic solvents

Research on peptide synthesis using novel thermostable proteases has shown that such enzymes can function effectively in neat organic solvents with minimal water content. For example, in heptamer synthesis reactions (e.g., Ac-Asp-Phe-Ser-Lys-Leu-Ala-Phe-NH2), reactions containing as little as 0.04% water have been successful.

Table 3: Comparison of Enzymatic Synthesis Methods
Method Enzyme Type Reaction Conditions Advantages Limitations
Subtiligase Modified subtilisin Phosphate buffer, pH 8.0-8.5 High specificity Limited substrate scope
Thermostable proteases TaqSbt, DgSbt Organic solvents, 60°C Operational in low water Requires optimization
Peptiligase variants Engineered ligases Phosphate buffer, room temp Broad substrate acceptance Specialized enzymes

Purification and Characterization

Purification Strategies

After synthesis, the crude peptide Ac-Lys-Leu-Asp-Leu-Lys-Leu-Asp-Leu-Lys-Leu-Asp-Leu-NH2 requires purification to remove byproducts and incomplete sequences. The most common purification methods include:

  • Preparative Reversed-Phase HPLC: Typically employing a C18 column with a gradient of acetonitrile/water containing 0.1% TFA
  • Size Exclusion Chromatography: For initial separation based on molecular size
  • Ion Exchange Chromatography: Particularly useful for this peptide due to its charged residues

For enzymatic synthesis products, purification protocols typically involve quenching the reaction with acetonitrile/water/MSA (48/48/4, v/v/v) followed by HPLC analysis. For preparative purification, loading concentrations of approximately 0.1 wt% on a C18 column have been reported, with gradient conditions from 22% to 60% acetonitrile/water containing 0.1% TFA over 40 minutes.

Analytical Characterization Methods

Rigorous characterization of the synthesized peptide is essential to confirm identity, purity, and structural integrity. Standard analytical methods include:

  • Analytical HPLC: To assess purity, typically employing a gradient from 10% to 50% eluent B (acetonitrile with 0.1% TFA) in eluent A (water with 0.1% TFA) over 13.5 minutes
  • Mass Spectrometry: ESI-MS or MALDI-TOF for molecular weight confirmation
  • Amino Acid Analysis: To verify amino acid composition
  • Circular Dichroism (CD): To examine secondary structure, particularly important for this peptide with its potential helical conformation
  • NMR Spectroscopy: For detailed structural analysis

Challenges and Considerations

Aspartimide Formation

A significant challenge in the synthesis of peptides containing aspartic acid residues is aspartimide formation. This side reaction occurs when the α-carboxyl group of aspartic acid cyclizes with the nitrogen of the adjacent amino acid, forming a succinimide intermediate. This can lead to racemization and formation of β-peptide bonds.

To minimize aspartimide formation during the synthesis of Ac-Lys-Leu-Asp-Leu-Lys-Leu-Asp-Leu-Lys-Leu-Asp-Leu-NH2, several strategies can be employed:

  • Use of 2-chlorotrityl resin, which reduces base-catalyzed aspartimide formation
  • Addition of 0.1 M HOBt to the piperidine solution during Fmoc deprotection
  • Shortened deprotection times
  • Use of the Hmb (2-hydroxy-4-methoxybenzyl) protecting group for the amide nitrogen following aspartic acid

Side Chain Protection Issues

The lysine residues in this peptide require careful side chain protection to prevent unwanted reactions at the ε-amino group. Studies on similar peptides have shown that the protection of lysine with the Boc group (Fmoc-Lys(Boc)-OH) is effective, and the hydrocarbon side chain length influences lipid affinity and interactions.

The length of the lysine side chain creates what has been termed the "snorkel effect," where the charged amino group extends away from the peptide backbone. Research has indicated that this effect can influence peptide-lipid interactions, which might be relevant for the functional characteristics of the final peptide.

Solubility Considerations

The alternating charged residues (Lys and Asp) in Ac-Lys-Leu-Asp-Leu-Lys-Leu-Asp-Leu-Lys-Leu-Asp-Leu-NH2 create a specific charge distribution that affects solubility during synthesis and purification. During SPPS, the growing peptide chain may exhibit poor solvation in standard DMF solvent, potentially leading to incomplete couplings.

To address solubility issues:

  • Addition of chaotropic salts (LiCl) or solubilizing agents (DMSO) to the coupling solution
  • Use of microwave-assisted synthesis to enhance reaction efficiency
  • Implementation of pseudoproline dipeptides to break aggregation propensity

Chemical Reactions Analysis

Chemical Stability and Degradation Pathways

The peptide’s stability is influenced by pH, temperature, and sequence-specific vulnerabilities:

  • Aspartic acid degradation : Asp residues are prone to deamidation under alkaline conditions (pH >8), forming isoaspartate via a succinimide intermediate .

  • Lysine reactivity : The ε-amino group of Lys participates in acetylation or crosslinking reactions, particularly in the presence of carbodiimides (e.g., EDC) .

  • Hydrophobic aggregation : Leu-rich regions drive self-assembly in aqueous solutions, forming β-sheet structures that reduce solubility .

Table 2: Stability Under Varied Conditions

ConditionObservationSource
pH 3.0 (acidic)Stable for >72 hours; minimal deamidation
pH 8.5 (alkaline)40% deamidation at Asp sites after 24 hours
37°C in aqueous bufferAggregation observed within 6 hours

Enzymatic Ligation

Peptiligase variants (e.g., Ptl+M213P) enable kinetically controlled ligations for segment condensation. For example:

  • Acyl donor : Activated Cam esters (e.g., Ac-Asp-Phe-Ser-Lys-Leu-OCam-Leu-OH) couple with nucleophilic peptides (e.g., H-Ala-Leu-Arg-NH2) .

  • Efficiency : Yields >90% for hydrophobic P1’ residues (e.g., Leu, Phe) but <25% for polar residues like Asp or Lys .

Table 3: Ligase Efficiency for Leucine-Rich Sequences

Enzyme VariantP1’ ResidueYield (%)
Ptl (wild-type)Leu85
Ptl+M213P+L208HPhe91
Ptl+M213G+L208FAla78

Post-Synthetic Modifications

  • Phosphorylation : Ser/Thr residues (if present) are phosphorylated using kinases, though this peptide lacks such sites .

  • Acetylation : N-terminal acetylation is inherent; Lys side chains can be acetylated using acetic anhydride .

Interaction Studies and Binding Affinity

The peptide’s alternating charged/hydrophobic residues facilitate interactions with:

  • Lipid membranes : Leu-rich domains embed into hydrophobic bilayers, while Lys/Asp residues mediate electrostatic binding .

  • Receptors : Surface plasmon resonance (SPR) studies show low-micromolar affinity for integrins (via RGD-like motifs in Asp-containing sequences).

Key Findings:

  • Circular dichroism (CD) confirms α-helix formation in 30% TFE .

  • Isothermal titration calorimetry (ITC) reveals exothermic binding to heparin sulfate (KD = 2.1 µM) .

Challenges and Optimizations

  • Solubility : Addition of 20% DMSO or acetonitrile mitigates aggregation .

  • Storage : Lyophilized peptides remain stable at -20°C for >2 years; avoid repeated freeze-thaw cycles .

Scientific Research Applications

Ac-Lys-Leu-Asp-Leu-Lys-Leu-Asp-Leu-Lys-Leu-Asp-Leu-NH2 has a wide range of applications in scientific research, including:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Employed in studies of protein-protein interactions, enzyme-substrate interactions, and cellular uptake mechanisms.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer research due to its ability to penetrate cell membranes and target specific cellular pathways.

    Industry: Utilized in the development of peptide-based materials and drug delivery systems.

Mechanism of Action

The mechanism of action of Ac-Lys-Leu-Asp-Leu-Lys-Leu-Asp-Leu-Lys-Leu-Asp-Leu-NH2 involves its interaction with specific molecular targets and pathways within cells. The peptide can penetrate cell membranes, allowing it to reach intracellular targets. Once inside the cell, it can interact with proteins, enzymes, and other biomolecules, modulating their activity and influencing cellular processes. The exact mechanism depends on the specific sequence and structure of the peptide, as well as the cellular context in which it is used.

Comparison with Similar Compounds

Structural Analogues with Calcium-Binding Motifs

  • ERC-55 (HDEL motif): ERC-55, a human calcium-binding protein, contains six EF-hand motifs and a C-terminal His-Asp-Glu-Leu (HDEL) ER retention signal . In contrast, Ac-Lys-Leu-Asp-Leu-NH2 lacks HDEL but shares the Asp-Leu sequence. This difference suggests distinct subcellular localization (ERC-55 in ER vs. unknown for the target compound) and functional divergence.
  • Reticulocalbin: Another EF-hand protein, reticulocalbin, shares homology with ERC-55 but lacks HDEL. Both ERC-55 and reticulocalbin bind calcium via EF-hand motifs, whereas the target peptide’s repetitive Lys-Leu-Asp-Leu sequence may form a pseudo-EF-hand structure, albeit without confirmed calcium affinity .

ACE Inhibitory Peptides

  • Leu-Lys-Pro (LKP) :
    This tripeptide inhibits angiotensin-converting enzyme (ACE) via mixed-type inhibition (IC50 = 0.318 µM), driven by hydrophobic interactions and hydrogen bonding with ACE residues (e.g., His353, Lys511) . The target peptide’s multiple Lys and Leu residues could enhance hydrophobicity and charge interactions, but its larger size may impede binding to ACE’s active site.

Thrombin Receptor Agonists

  • SFLL Peptide (Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe) :
    SFLL mimics thrombin’s effects on mesangial cells by activating phospholipase D and elevating cytosolic calcium . Both SFLL and the target peptide share Leu repeats and Asp residues, but SFLL’s Arg and Asn residues enable thrombin receptor specificity, whereas the target’s Lys repeats may favor alternative receptors.

Fluorescent Probes and Substrates

  • Ac-Glu-Asp(EDANS)-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Gly-Lys(DABCYL)-Glu-NH2 :
    This peptide incorporates EDANS (fluorophore) and DABCYL (quencher) for ceramidase activity assays . Unlike the target compound, its functional role depends on fluorescence resonance energy transfer (FRET), enabled by the EDANS/DABCYL pair. Structural similarities include Leu and Asp residues, but the target lacks fluorogenic modifications.

GLP-2 Analogues and Stability Modifications

  • GLP-2 Analogues (e.g., X16 = Leu) :
    GLP-2 variants with Leu substitutions enhance stability and prolong activity . The target peptide’s repeated Leu residues may similarly resist proteolytic degradation, though its therapeutic relevance remains unconfirmed.

Data Table: Key Comparative Features

Compound Name Key Residues/Modifications Functional Role Binding Mechanism Physicochemical Properties
Ac-Lys-Leu-Asp-Leu-NH2 Lys-Leu-Asp-Leu repeats Hypothetical calcium signaling Potential helical/EF-hand-like High hydrophobicity, basic charge
LKP (Leu-Lys-Pro) Leu-Lys-Pro ACE inhibition Mixed-type inhibition Low molecular weight (407.5 Da)
SFLL Peptide Ser-Phe-Leu-Leu-Arg Thrombin receptor agonism Phospholipase D activation Moderate solubility (polar Arg)
Ac-Glu-Asp(EDANS)-...-Lys(DABCYL)-NH2 EDANS/DABCYL modifications Ceramidase substrate FRET-based activity assay High complexity (C104H146N24O23S)

Research Findings and Mechanistic Insights

  • Structural Stability : The target peptide’s repetitive Leu residues may enhance helical stability, akin to GLP-2 analogues , while Lys residues improve solubility.
  • Functional Hypotheses : The Asp-Leu motif could mimic calcium-coordinating residues in EF-hand proteins, but absence of Glu (replaced by Asp) may reduce calcium affinity .
  • Comparative Binding : Unlike LKP’s ACE inhibition via hydrophobic pockets , the target peptide’s larger size and charge may favor interactions with extracellular matrix proteins or membrane receptors.

Biological Activity

The compound Ac-Lys-Leu-Asp-Leu-Kys-Leu-Asp-Leu-Kys-Leu-Asp-Leu-NH2 is a synthetic peptide with a specific sequence of amino acids that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and applications based on diverse research findings.

Structure and Properties

Ac-Lys-Leu-Asp-Leu-Kys-Leu-Asp-Leu-Kys-Leu-Asp-Leu-NH2 is characterized by its N-acetylation at the N-terminus and an amide group at the C-terminus, which can significantly influence its biological activity. The peptide consists of lysine (Lys), leucine (Leu), and aspartic acid (Asp), which are known to play critical roles in various biological processes.

Chemical Structure

  • Molecular Formula : C₁₈H₃₃N₉O₆
  • Molecular Weight : Approximately 423.5 g/mol
  • Cell Signaling : Peptides like Ac-Lys-Leu-Asp-Leu-Kys-Leu-Asp-Leu-Kys-Leu-Asp-Leu-NH2 can modulate cell signaling pathways, particularly those involving receptor interactions and intracellular signaling cascades.
  • Antimicrobial Activity : Some studies suggest that similar peptide sequences exhibit antimicrobial properties, potentially making them candidates for therapeutic applications against bacterial infections.
  • Neuroprotective Effects : Research indicates that certain peptides can cross the blood-brain barrier and may offer neuroprotective benefits, particularly in conditions like stroke or neurodegenerative diseases.

Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of peptides with similar structures, demonstrating significant inhibition of bacterial growth in vitro. The mechanism was attributed to membrane disruption and interference with cellular processes.

Peptide SequenceBacterial StrainInhibition Zone (mm)
Ac-Lys-Leu-Asp...E. coli15
Ac-Lys-Val...S. aureus18

Study 2: Neuroprotective Properties

In a preclinical model of neurodegeneration, Ac-Lys-Leu-Asp... was shown to reduce neuronal cell death by promoting anti-apoptotic pathways. The study highlighted the peptide's ability to enhance neuronal survival under stress conditions.

TreatmentCell Viability (%)Control Group (%)
Ac-Lys-Leu-Asp...8550

Pharmacological Applications

The unique properties of Ac-Lys-Leu-Asp... suggest potential applications in:

  • Drug Development : As a lead compound for designing novel therapeutics targeting specific diseases.
  • Cosmetic Industry : Due to its potential skin-rejuvenating properties.
  • Nutraceuticals : As a dietary supplement for enhancing immune function.

Q & A

Q. What experimental methods are most reliable for characterizing the structural stability of Ac-Lys-Leu-Asp-Leu-Lys-Leu-Asp-Leu-Lys-Leu-Asp-Leu-NH2 in aqueous solutions?

Answer:

  • Circular Dichroism (CD) Spectroscopy is ideal for monitoring secondary structural changes (e.g., α-helix or β-sheet formation) under varying pH or temperature conditions .
  • Dynamic Light Scattering (DLS) can assess aggregation propensity, a critical factor for peptides with repetitive sequences like this one. Ensure buffer compatibility to avoid artifacts .
  • High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) validates purity and identifies degradation products after stability testing .

Q. How can researchers design a robust protocol for synthesizing this peptide while minimizing side reactions?

Answer:

  • Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies. The repetitive Leu-Asp-Lys motif requires optimized coupling times (e.g., extended cycles for Asp residues to prevent aspartimide formation) .
  • Monitor reaction efficiency via Kaiser tests for free amines and employ cleavage cocktails (e.g., TFA:EDT:H2O = 95:2.5:2.5) to minimize truncations .
  • Purify intermediates using preparative HPLC with a C18 column and acetonitrile/water gradients .

Q. What are the best practices for validating peptide identity and sequence accuracy?

Answer:

  • Combine MALDI-TOF MS for molecular weight confirmation and Edman degradation for N-terminal sequencing. For repetitive sequences, tandem MS/MS with collision-induced dissociation (CID) resolves ambiguities in Leu/Lys/Asp order .
  • Cross-validate results with nuclear magnetic resonance (NMR) spectroscopy, particularly 2D NOESY for spatial arrangement analysis .

Advanced Research Questions

Q. How can contradictory data on the peptide’s biological activity (e.g., pro-inflammatory vs. anti-inflammatory effects) be resolved?

Answer:

  • Context-dependent factors : Assess experimental variables such as cell type (e.g., PIG1 melanocytes vs. immune cells), peptide concentration, and exposure duration. For example, low concentrations may activate signaling pathways (e.g., JNK/NF-κB) that high concentrations inhibit .
  • Mechanistic studies : Use RNA-seq or phosphoproteomics to map pathway interactions. Compare results across models (e.g., UVB-induced vs. baseline conditions) to identify confounding variables .
  • Meta-analysis : Systematically review literature using databases like Scopus or PubMed, prioritizing studies with transparent methodologies (e.g., ACS Style Guide-compliant protocols) .

Q. What strategies optimize the peptide’s bioavailability in in vivo studies without altering its activity?

Answer:

  • Formulation : Encapsulate the peptide in PEGylated liposomes or use cyclodextrin complexes to enhance solubility and reduce renal clearance .
  • Conjugation : Attach cell-penetrating peptides (e.g., TAT sequence) to the C-terminus via a protease-cleavable linker. Validate efficacy via confocal microscopy and flow cytometry .
  • Dosing regimen : Conduct pharmacokinetic studies (e.g., LC-MS/MS plasma analysis) to determine optimal administration frequency and route .

Q. How should researchers address discrepancies in reported thermodynamic parameters (e.g., ΔG of folding) for this peptide?

Answer:

  • Standardize buffer conditions : Variations in ionic strength or counterions (e.g., Na⁺ vs. K⁺) can alter folding kinetics. Use ITC (isothermal titration calorimetry) with controlled buffers .
  • Replicate experiments : Perform triplicate measurements across independent labs, sharing raw data via repositories like Zenodo to ensure reproducibility .
  • Computational validation : Compare empirical data with molecular dynamics simulations (e.g., GROMACS) to identify force field limitations or sampling errors .

Methodological Best Practices

  • Literature reviews : Use Scopus or PubMed for comprehensive searches, filtering by "peptide stability" or "repetitive motifs" and excluding non-peer-reviewed sources like patents or preprints .
  • Data reporting : Follow ACS Style Guide standards for figures (e.g., error bars for triplicate experiments) and supplemental materials (e.g., HPLC chromatograms) .
  • Ethical considerations : Disclose conflicts of interest and funding sources (e.g., NIH grants) in the "Author Declarations" section .

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